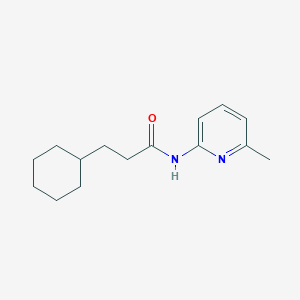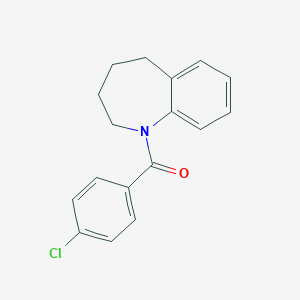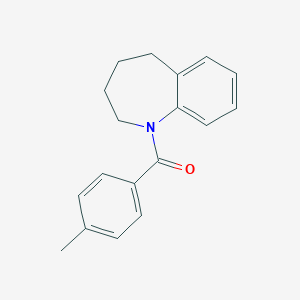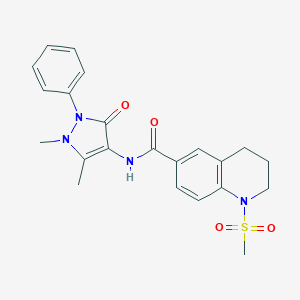
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
科学的研究の応用
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound to study the NMDA receptor and its role in various physiological and pathological processes, such as synaptic plasticity, learning, memory, pain, and neurodegenerative diseases. 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has also been used to investigate the effects of NMDA receptor antagonists on behavior and cognition in animal models.
作用機序
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions into the neuron. This blockade of calcium influx leads to the inhibition of the NMDA receptor-mediated synaptic transmission and plasticity, which can have various effects on neuronal function and behavior.
Biochemical and Physiological Effects
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has been shown to have various biochemical and physiological effects on the nervous system. It can modulate the release of neurotransmitters, such as glutamate and dopamine, and affect the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has several advantages for lab experiments, such as its high potency, selectivity, and specificity for the NMDA receptor. It is also easily synthesized and can be obtained in high purity. However, 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has some limitations, such as its short half-life and poor solubility, which can affect its pharmacokinetics and bioavailability in vivo.
将来の方向性
There are several future directions for research on 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide and its potential applications in scientific research. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide. Another area of research is the investigation of the therapeutic potential of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide and other NMDA receptor antagonists in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Moreover, the use of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide as a tool compound to study the NMDA receptor and its role in synaptic plasticity, learning, and memory can provide valuable insights into the underlying mechanisms of these processes and help develop new therapeutic strategies.
合成法
The synthesis of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with cyclohexylamine and 2-bromoacetophenone in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide with high purity and can be easily scaled up for large-scale production.
特性
製品名 |
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide |
|---|---|
分子式 |
C15H22N2O |
分子量 |
246.35 g/mol |
IUPAC名 |
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C15H22N2O/c1-12-6-5-9-14(16-12)17-15(18)11-10-13-7-3-2-4-8-13/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H,16,17,18) |
InChIキー |
ZBMINCNWAAAJMJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2CCCCC2 |
正規SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)


![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)

![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)


![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
